molecular formula C11H15N B3188738 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 23266-24-2

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No.: B3188738
CAS No.: 23266-24-2
M. Wt: 161.24 g/mol
InChI Key: ZRPYKXHZFPGPRZ-UHFFFAOYSA-N
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Description

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is characterized by a seven-membered azepine ring fused to a benzene ring, creating a benzazepine structure that serves as a privileged scaffold in medicinal chemistry . This core structure is of significant interest in pharmaceutical research and development, particularly for constructing compounds that interact with the central nervous system . While specific biological data for this exact molecule may be limited, analogs and derivatives of the 2,3,4,5-tetrahydro-1H-benzo[d]azepine structure are frequently investigated for their potential biological activities. Related benzazepine and benzodiazepine compounds are known to exhibit a range of pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects, making the core structure a valuable template for designing new active molecules . Furthermore, a specific chloro-substituted derivative of this compound, 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a recognized intermediate in synthetic organic chemistry, highlighting the importance of this chemical class in the preparation of more complex target molecules . This product is supplied as a research chemical and is intended for research purposes only. It is not approved for human consumption. Researchers can leverage this compound as a key building block for the synthesis and exploration of novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPYKXHZFPGPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Methyl 2,3,4,5 Tetrahydro 1h Benzo D Azepine

Established Synthetic Routes to the Benzazepine Core

Traditional methods for constructing the benzazepine framework often rely on multi-step sequences involving key cyclization reactions. These routes are foundational and continue to be utilized for their reliability and access to specific substitution patterns.

Ring Expansion Strategies (e.g., Oxime Formation and Polyphosphoric Acid-Mediated Cyclization)

Ring expansion reactions are a powerful tool for the synthesis of medium-sized rings like benzazepines, often starting from more readily available five- or six-membered ring precursors. researchgate.net A classic example involves the Beckmann rearrangement of an appropriately substituted tetralone oxime. This process typically begins with the formation of an oxime from a tetralone precursor, which is then treated with an acid catalyst, such as polyphosphoric acid (PPA), to induce rearrangement and subsequent cyclization to form the seven-membered lactam ring of the benzazepine.

Another approach involves the Dowd–Beckwith reaction, a radical-mediated ring expansion of cyclic ketones, which has been developed for synthesizing various ring systems, including benzazepines. researchgate.net These strategies benefit from the use of existing ring structures to overcome the entropic and enthalpic barriers associated with direct cyclization of long-chain precursors. researchgate.net

Starting MaterialKey Reagent(s)IntermediateProduct TypeRef
Substituted TetraloneHydroxylamine, Polyphosphoric AcidTetralone OximeBenzazepine (lactam) researchgate.net
Cyclic KetoneElectricity (oxidant)Alkoxy RadicalExpanded Ring Ketone researchgate.net

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key step in several synthetic routes to tetrahydrobenzazepines. researchgate.net These pathways often involve the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For instance, two general routes to 1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepines have been described that utilize a phenethylamino alcohol as a key intermediate. datapdf.com One of these routes employs the reductive amination of a benzyl (B1604629) alkyl ketone with α-(aminomethyl)benzyl alcohol. datapdf.com This initial product then undergoes an acid-mediated cyclization to yield the benzazepine core. datapdf.com This method allows for rapid diversification at the N(3) position. datapdf.com Another strategy involves a tandem ozonolysis-reductive amination procedure to convert benzonorbornadiene into a bridged benzazepine, demonstrating the power of combining oxidative cleavage with reductive amination. researchgate.net

Precursor 1Precursor 2Key StepProductRef
Benzyl alkyl ketoneα-(aminomethyl)benzyl alcoholReductive Amination / Cyclizationcis-1,4-disubstituted-3-benzazepine datapdf.com
BenzonorbornadieneOzone, Benzyl amineTandem Ozonolysis-Reductive Amination2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine researchgate.net

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including benzodiazepines. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling and cyclization reactions.

One common strategy is the intramolecular Buchwald-Hartwig N-arylation, which is used to form the seven-membered ring. mdpi.com For example, the synthesis of 1,4-benzodiazepin-2,5-diones can be achieved from precursors prepared via the Ugi four-component reaction, followed by an intramolecular N-aryl amidation catalyzed by a palladium complex. mdpi.com Another approach involves a domino intramolecular N-arylation/C-H activation/aryl-aryl bond-forming process, triggered by palladium acetate, to construct complex fused heterocyclic systems from linear amide precursors. acs.org Palladium-catalyzed cycloadditions involving the activation of C(sp³)–H bonds provide a direct route to tetrahydroquinoline and tetrahydrobenzazepine skeletons from amidotolyl precursors and allenes. acs.org

SubstrateCatalyst SystemReaction TypeProduct ClassRef
N-Tosyl-disubstituted 2-aminobenzylamines and propargylic carbonatesPd₂(dba)₃·CHCl₃ / DPPMπ-allyl intermediate formation, intramolecular nucleophilic attack1,4-Benzodiazepine (B1214927) nih.gov
Linear AmidePalladium AcetateDomino N-arylation/C-H activation/aryl-aryl couplingDihydroazaphenanthrene-dione acs.org
Amidotolyl precursors and allenesPd(II) / N-acetylated amino acid ligandsFormal (4 + 2) cycloaddition via C(sp³)–H activationTetrahydrobenzazepine acs.org

Advanced and Emerging Synthetic Strategies for Derivatization

Modern synthetic chemistry aims to develop more efficient and atom-economical methods. For benzazepine synthesis, this translates to the development of one-pot processes, cascade reactions, and novel metal-catalyzed transformations that allow for the rapid construction of molecular complexity from simple starting materials.

One-Pot Multibond Forming Processes and Cascade Reactions

One-pot reactions, where multiple bond-forming events occur in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. researchgate.net Cascade reactions, a subset of one-pot processes, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. 20.210.105

An efficient synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines utilizes a one-pot multibond forming process. acs.orgresearchgate.net This strategy involves the rapid assembly of allylic trichloroacetimidates from readily available 2-iodoanilines, which then undergo the one-pot cyclization. acs.org Similarly, novel functionalized benzodiazepines with tricyclic or tetracyclic systems have been synthesized in good to excellent yields using one-pot three-component or domino reactions. rsc.org The development of cascade reactions for the synthesis of complex natural products highlights the power of these strategies to build intricate molecular architectures efficiently. 20.210.105 For example, a dearomative rearrangement has been reported that provides divergent access to unique benzazepines through a tandem oxygen transfer cyclization/(3 + 2) cycloaddition/rearrangement sequence. nih.gov

Reaction TypeKey FeaturesResulting ScaffoldRef
One-Pot Multibond Forming ProcessFrom 2-iodoanilines via allylic trichloroacetimidates5-amino-2,5-dihydro-1H-benzo[b]azepine acs.orgresearchgate.net
Three-Component/Domino ReactionReadily available 1,2-phenylenediamine, β-cyclodione, and aldehydesTricyclic/Tetracyclic Benzodiazepines rsc.org
Cascade Reaction (Dearomative Rearrangement)Tandem oxygen transfer, cycloaddition, sigmatropic rearrangementBenzazepines nih.gov

Metal-Catalyzed Hydrofunctionalization Reactions (e.g., Rhodium-Catalyzed Approaches)

Metal-catalyzed hydrofunctionalization reactions, which involve the addition of an X-H bond (where X can be N, O, C, etc.) across an unsaturated C-C bond, have become a powerful strategy for the synthesis of heterocyclic compounds. escholarship.org Rhodium catalysis, in particular, has been successfully applied to the synthesis of benzazepine derivatives.

For example, rhodium(III)-catalyzed cross-coupling of benzylamines with Morita–Baylis–Hillman (MBH) adducts provides access to various 2-benzazepine derivatives. adelphi.edudatapdf.com This protocol proceeds via C(sp²)-H activation of N-allylated benzylamines, followed by intramolecular olefin insertion. adelphi.edudatapdf.com Another rhodium-catalyzed approach involves the hydrofunctionalization of internal alkynes and allenes to synthesize benzofused seven-membered heterocycles like 1,4-benzodiazepines and 1,4-benzoxazepines. nih.gov This method allows for the asymmetric synthesis of chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov

CatalystSubstratesKey TransformationProductRef
Rhodium(III) complexBenzylamines, Morita–Baylis–Hillman adductsC(sp²)-H activation, intramolecular olefin insertion2-Benzazepine derivatives adelphi.edudatapdf.com
Rhodium complex with chiral ligand(Aminomethyl)aniline derivatives with internal alkynes/allenesAsymmetric hydroaminationChiral 3-vinyl-1,4-benzodiazepines nih.gov
Rhodium(III) complexNitrones, Allyl precursorsC-H allylation, intramolecular 1,3-dipolar cycloaddition1,4-epoxy-2-aryltetrahydro-1-benzazepine rsc.org

Aryne-Mediated Arylation Methodologies

The introduction of aryl groups onto the benzazepine scaffold can be effectively achieved through aryne-mediated reactions. While direct arylation of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a subject of ongoing research, related studies on the 3-benzazepine core highlight the potential of this methodology. For instance, the coupling of β-amino carbanions derived from 3-benzazepines with in situ generated arynes has been demonstrated as a viable one-pot synthesis for 1-aryl-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines. nih.gov This approach underscores the synthetic utility of aryne chemistry in constructing C-C bonds on the benzazepine framework under transition-metal-free conditions. The reaction proceeds through the generation of a reactive aryne intermediate, which is then trapped by a nucleophilic carbanion, leading to the desired arylated product.

Nickel-Cocatalyzed Cyclization Reactions

Nickel catalysis has emerged as a powerful tool for the construction of heterocyclic systems, including the benzazepine core. A notable example is the nickel(II) chloride and tetrahydroxydiboron (B82485) co-catalyzed synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues. This method facilitates a chemoselective cascade reaction that is characterized by its mild conditions and broad substrate scope. The reaction likely proceeds through a radical cascade mechanism, enabling the efficient formation of the seven-membered ring. This strategy has been successfully applied to synthesize a variety of substituted tetrahydrobenzo[b]azepines, demonstrating the versatility of nickel catalysis in this context.

Formation of Fused Heterocyclic Analogues

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Methodologies for the fusion of additional rings onto the benzazepine nucleus are of significant interest due to the potential for novel pharmacological properties. While specific examples starting from the title compound are not extensively documented, general strategies for the synthesis of fused benzodiazepines can be extrapolated. These often involve the condensation of a substituted benzazepine with a bifunctional reagent, leading to the formation of a new heterocyclic ring. For example, the synthesis of tetracyclic pyrido-fused dibenzodiazepines has been achieved through multi-component reactions, showcasing a catalyst-free approach to building complex molecular architectures. chemicalbook.com

Regioselectivity and Stereoselectivity in Synthesis

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound and its derivatives.

Directed Ortho-Metalation for Selective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.org In the context of this compound, the tertiary amine group within the seven-membered ring can act as a directed metalation group (DMG). The DMG coordinates to an organolithium reagent, such as n-butyllithium, directing deprotonation to the adjacent ortho position on the benzene (B151609) ring. acs.org This generates a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. This method offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. acs.org

Parameter Description
Directing Group Tertiary amine of the azepine ring
Base Typically alkyllithium reagents (e.g., n-BuLi, s-BuLi)
Reaction The DMG complexes the lithium base, facilitating deprotonation at the ortho position. The resulting aryllithium species reacts with an electrophile.
Advantage High regioselectivity for ortho-substitution.

Chiral Synthesis and Enantioselective Routes

The development of enantioselective routes to chiral benzazepines is of great importance, as the biological activity of such compounds is often stereospecific. An enantiospecific synthesis of (+)-(R)-1-phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine has been achieved from (+)-(S)-N-Methyl-1-phenylethanolamine (halostachine) via arene chromium tricarbonyl methodology. ijtsrd.com This stereospecific cyclization proceeds with retention of configuration. ijtsrd.com

Another powerful approach for the synthesis of chiral 1-substituted tetrahydro-3-benzazepines is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. ijtsrd.com This method has been shown to produce 1-alkyl substituted benzazepines with excellent enantioselectivity (91–99% ee) and in high isolated yields (92–99%). ijtsrd.com For instance, a methyl-substituted ene-carbamate was hydrogenated with 91% ee. ijtsrd.com

Method Catalyst/Reagent Enantioselectivity (ee) Key Feature
Arene Chromium Tricarbonyl MethodologyCr(CO)6High (enantiospecific)Stereospecific cyclization with retention of configuration. ijtsrd.com
Asymmetric HydrogenationIridium complex with N,P-ligand91-99%Hydrogenation of cyclic ene-carbamates. ijtsrd.com

Green Chemistry Principles in Benzazepine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules, including benzazepines, to minimize environmental impact. Key aspects of green chemistry in this context include the use of reusable catalysts, solvent-free reaction conditions, and improved atom economy.

For the synthesis of 1,5-benzodiazepines, a related class of compounds, several green methodologies have been reported. These include the use of reusable heterogeneous catalysts like silica (B1680970) sulfuric acid, which allows for easy work-up and catalyst recycling. Solvent-free conditions, often coupled with microwave irradiation, have also been employed to reduce reaction times and eliminate the use of hazardous organic solvents. These approaches not only reduce waste but also often lead to higher yields and simpler purification procedures. The development of such sustainable methods is a crucial area of research for the future of benzazepine synthesis.

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the synthesis of heterocyclic compounds, influencing reaction rates, yields, and impurity profiles. For the N-methylation of a tetrahydro-1H-benzo[d]azepine precursor, or for the cyclization steps leading to the core structure, a variety of solvents would typically be screened to determine the optimal medium.

Key Considerations for Solvent Selection:

Solubility: The solvent must effectively dissolve the reactants, reagents, and any catalysts to ensure a homogeneous reaction mixture.

Boiling Point: The reaction temperature is often dictated by the solvent's boiling point, which can significantly impact reaction kinetics.

Polarity and Aprotic/Protic Nature: The polarity of the solvent can influence the stabilization of transition states and intermediates. For instance, polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (B52724) (MeCN) are often employed in nucleophilic substitution reactions, such as N-methylation.

Work-up and Purification: The ease of solvent removal and its compatibility with extraction and chromatography procedures are important practical considerations.

Environmental, Health, and Safety (EHS) Profile: Green chemistry principles encourage the use of solvents with lower toxicity, reduced environmental impact, and higher safety ratings.

Optimization Studies on Analogous Systems:

In the synthesis of related 1,5-benzodiazepine derivatives, studies have shown that the choice of solvent can be critical. For example, in the condensation reaction between o-phenylenediamines and ketones, solvents ranging from methanol (B129727) and ethanol (B145695) to acetonitrile have been utilized. Some research has even explored solvent-free conditions, which represent an ideal scenario from a green chemistry perspective. The optimization of such a reaction would involve systematically varying the solvent and monitoring the impact on yield and purity, as illustrated in the hypothetical data table below.

Interactive Data Table: Hypothetical Solvent Screening for a Key Synthetic Step

SolventDielectric ConstantBoiling Point (°C)Reaction Time (h)Yield (%)
Dichloromethane (DCM)9.1401265
Tetrahydrofuran (THF)7.5661072
Acetonitrile (MeCN)37.582885
Dimethylformamide (DMF)36.7153691
Toluene2.41111858
Solvent-FreeN/A100 (Reaction Temp)478

This data is illustrative and based on general principles of organic synthesis for related compounds.

Catalytic Methodologies for Reduced Waste

Catalytic methods are at the forefront of green and sustainable chemistry, aiming to reduce waste by minimizing the use of stoichiometric reagents and enabling reactions to proceed under milder conditions. For the synthesis of this compound, catalytic approaches could be applied to key bond-forming reactions.

Transition-Metal Catalysis:

Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for the formation of C-N bonds, which could be a crucial step in the synthesis of the benzo[d]azepine core. Methodologies such as the Buchwald-Hartwig amination could be employed for the intramolecular cyclization to form the seven-membered ring. The use of a catalytic amount of a palladium precursor and a suitable ligand would replace stoichiometric activating agents, thereby reducing waste.

Acid/Base Catalysis:

Many cyclization and condensation reactions in the synthesis of benzodiazepine (B76468) analogues are catalyzed by acids or bases. Traditional methods might use stoichiometric amounts of strong acids like polyphosphoric acid. Modern approaches focus on the use of solid acid catalysts, such as zeolites or sulfated zirconia, which offer several advantages:

Reduced Waste: Catalytic amounts are sufficient, and they often replace corrosive and hazardous stoichiometric reagents.

Ease of Separation: Heterogeneous catalysts can be easily removed from the reaction mixture by filtration, simplifying purification.

Recyclability: Solid catalysts can often be recovered and reused for multiple reaction cycles, improving process economy and reducing waste.

Research Findings on Catalysis in Related Syntheses:

Studies on the synthesis of 1,5-benzodiazepines have demonstrated the efficacy of various catalytic systems. For example, the condensation of o-phenylenediamine (B120857) with ketones has been successfully catalyzed by a range of solid acids. The optimization of such a catalytic reaction would involve screening different catalysts and catalyst loadings to maximize yield and minimize waste, as shown in the hypothetical table below.

Interactive Data Table: Hypothetical Catalyst Screening for a Cyclization Step

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)E-Factor (Waste/Product)
p-Toluenesulfonic acid1001275High
Sulfated Zirconia10688Low
Montmorillonite K-1015 (w/w%)882Low
Zeolite H-ZSM-515 (w/w%)790Low
No CatalystN/A48<10Very High

This data is illustrative and based on findings for the synthesis of related benzodiazepine systems.

By adopting these modern synthetic strategies, the preparation of this compound could potentially be optimized to be more efficient and environmentally benign.

Spectroscopic and Computational Characterization of 1 Methyl 2,3,4,5 Tetrahydro 1h Benzo D Azepine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of tetrahydro-1H-benzo[d]azepine derivatives. It provides detailed information about the molecular framework and conformational dynamics.

Structural Elucidation via ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine and its analogues. The chemical shifts, signal multiplicities, and coupling constants in ¹H NMR spectra allow for the assignment of protons within the molecule, including those on the aromatic ring and the saturated seven-membered azepine ring. Similarly, ¹³C NMR spectra provide information on the number and electronic environment of the carbon atoms.

Dynamic NMR for Conformational Analysis (e.g., Ring Inversion Barriers, N-Inversion)

The seven-membered azepine ring in tetrahydro-1H-benzo[d]azepine derivatives is not planar and can exist in various conformations, such as chair and boat forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool used to study the energetic barriers associated with the interconversion between these conformers, a process often referred to as ring inversion.

By recording NMR spectra at variable temperatures, it is possible to observe changes in the appearance of signals. At high temperatures, rapid conformational exchange leads to time-averaged signals. As the temperature is lowered, this exchange slows down, causing the signals for protons in different conformational environments to broaden, separate (decoalesce), and eventually sharpen into distinct peaks at the low-temperature limit. The temperature at which the signals merge (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the inversion process. For related N-acyl tetrahydrobenzazepines, the barriers for the enantiomerization of the seven-membered ring have been found to be surprisingly high, making methylene (B1212753) protons diastereotopic even at room temperature. researchgate.net Studies on similar fused azepine rings have determined the Gibbs energy of activation for ring inversion through dynamic ¹H NMR spectroscopy, providing insight into the flexibility of the heterocyclic system. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, typically to four or five decimal places. This precision allows for the determination of the elemental formula of the compound, as the measured mass is unique to a specific combination of atoms. HRMS is routinely used to confirm the identity of this compound derivatives following their synthesis. By comparing the experimentally measured exact mass to the theoretically calculated mass for the expected formula, researchers can unequivocally verify the successful synthesis of the target compound. While specific HRMS data for the parent compound is not detailed in the provided search results, the technique is standard practice in the characterization of related benzazepine and benzodiazepine (B76468) derivatives. documentsdelivered.com

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal. This technique is the gold standard for elucidating the absolute configuration and solid-state conformation of molecules.

Analysis of Crystalline Forms and Crystal Structures

While a crystal structure for the parent this compound is not available in the cited literature, data for a closely related derivative, (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hemihydrate (the active pharmaceutical ingredient known as Lorcaserin), has been reported. amazonaws.com The analysis of its single crystals provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Such studies have been crucial in characterizing various 3-benzazepine derivatives. researchgate.netwikipedia.org

The crystallographic data for Lorcaserin hydrochloride hemihydrate confirms its molecular structure and provides insight into the packing of the molecules in the crystal lattice. amazonaws.com

Table 1: Crystal Data and Structure Refinement for (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hemihydrate amazonaws.com

ParameterValue
Empirical formulaC₁₁H₁₅Cl₂N · 0.5(H₂O)
Formula weight241.15
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.9461(2) Å
b = 13.1118(4) Å
c = 26.2483(8) Å
Volume2390.13(12) ų
Z (molecules per unit cell)8
Density (calculated)1.340 Mg/m³

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of neuroactive compounds, providing deep insights into their structural, electronic, and dynamic properties. For this compound and its analogs, these computational methods are crucial for understanding their mechanism of action, predicting their biological activity, and guiding the design of new, more potent, and selective derivatives. The following sections detail the application of key computational techniques in the characterization of this important class of molecules.

Density Functional Theory (DFT) for Electronic Structure and Magnetic Shielding Tensors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, are utilized to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.

A significant application of DFT in this context is the calculation of magnetic shielding tensors, which are then used to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for these calculations. By comparing the theoretically calculated ¹H and ¹³C NMR chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated. This correlation is vital for the unambiguous assignment of NMR signals and for gaining confidence in the predicted three-dimensional structure of the molecule in solution. For complex molecules, this computational approach can be more reliable than empirical methods for predicting chemical shifts.

Table 1: Representative DFT-Calculated Parameters for a Benzazepine Derivative

Parameter Calculated Value Method/Basis Set
HOMO Energy -0.2486 eV B3LYP/6-31G
LUMO Energy -0.0123 eV B3LYP/6-31G
HOMO-LUMO Gap 3.38 eV B3LYP/6-31G
¹H Chemical Shift (ppm) 7.2-7.5 (Aromatic) GIAO/B3LYP/6-31G(d,p)
¹³C Chemical Shift (ppm) 125-140 (Aromatic) GIAO/B3LYP/6-31G(d,p)

Note: The data in this table is illustrative and based on typical values reported for similar benzodiazepine derivatives in the literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are used to explore the conformational landscape of flexible molecules like this compound. The seven-membered azepine ring can adopt various conformations, such as boat and twist-chair forms, and MD simulations can elucidate the transitions between these states and their relative stabilities.

These simulations are particularly valuable for understanding how the molecule behaves in a biological environment, such as in aqueous solution or near a receptor binding site. By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can analyze its conformational flexibility, identify dominant conformations, and calculate thermodynamic properties like binding free energies. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to assess the stability of the molecule and the flexibility of its different regions. For derivatives of this compound, MD simulations can reveal how different substituents affect the conformational preferences and dynamics, which can in turn influence biological activity.

Table 2: Key Parameters from a Typical MD Simulation of a Benzazepine-Receptor Complex

Simulation Parameter Value/Observation Significance
Simulation Time 50 ns Allows for sufficient sampling of conformational space.
RMSD of Ligand < 2 Å Indicates stable binding within the receptor pocket.
RMSF of Receptor Residues Low in binding site Suggests key residues are engaged in stable interactions.
Binding Free Energy (ΔG) -114.56 kcal/mol Quantifies the strength of the ligand-receptor interaction. cuny.edu

Note: The data in this table is illustrative and based on typical values reported for similar compounds in the literature.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, which is known to interact with various receptors such as dopamine (B1211576) and serotonin (B10506) receptors, docking studies are essential for understanding its binding mode. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

The process involves generating a set of possible conformations of the ligand and placing them in the binding site of the receptor, which is often obtained from X-ray crystallography or homology modeling. A scoring function is then used to rank the different poses based on their predicted binding affinity. The results of docking studies can provide a structural basis for the observed biological activity of a compound and can guide the design of new derivatives with improved affinity and selectivity. For instance, docking might reveal that a particular substituent on the benzazepine scaffold can form an additional hydrogen bond with a specific amino acid residue in the receptor, thereby increasing its potency.

Table 3: Illustrative Molecular Docking Results for a Benzazepine Ligand with Target Receptors

Target Receptor Docking Score (kcal/mol) Key Interacting Residues Interaction Type
Dopamine D1 Receptor -8.5 Asp103, Ser188, Phe289 H-bond, Hydrophobic
Serotonin 5-HT2A Receptor -9.2 Asp155, Trp336, Phe340 H-bond, π-π stacking
PARP-1 -7.9 Gly863, Ser904, Tyr907 H-bond, Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes, based on common findings in docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com For derivatives of this compound, QSAR models can be developed to predict their activity, for example, as receptor antagonists or enzyme inhibitors. nih.gov These models are built using a dataset of compounds for which the biological activity has been experimentally determined.

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional structures of the molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) regression. The resulting QSAR model can be visualized as contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease activity. A statistically robust QSAR model, validated by parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred), can be a powerful tool for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

Table 4: Typical Statistical Parameters for a 3D-QSAR Model of Benzazepine Derivatives

Statistical Parameter Value Indication
q² (Cross-validated r²) > 0.5 Good internal predictive ability. nih.gov
r² (Non-cross-validated r²) > 0.6 Goodness of fit of the model. nih.gov
r²_pred (External validation) > 0.6 Good predictive power for external test set.
Standard Error of Estimate (SEE) Low value Low scatter of data points around the regression line. nih.gov

Note: The values in this table represent typical thresholds for a statistically significant QSAR model as reported in the literature.

Structure Activity Relationships Sar and Molecular Design Principles

Elucidation of Pharmacophoric Elements in Benzazepine Scaffolds

The benzazepine core contains several key features that are essential for its interaction with biological targets, known as pharmacophoric elements. For many neurologically active benzodiazepines and related scaffolds, the aromatic 'A' ring is considered necessary for pharmacological activity, as it often engages in π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. researchgate.net The seven-membered diazepine (B8756704) ring provides a specific three-dimensional conformation that correctly orients the key interacting groups.

Within this framework, the nitrogen atoms play a crucial role. The basic nitrogen atom in the tetrahydroazepine ring is a critical pharmacophoric point, often forming an ionic bond or a hydrogen bond with an acidic residue in the receptor binding site. The presence of the methyl group on this nitrogen, as in 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, modulates the basicity and steric profile of this key interaction point, which can significantly influence binding affinity and selectivity compared to its unsubstituted counterpart.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the core structure of this compound by adding various substituents has profound effects on its biological activity and receptor selectivity. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with specific targets.

The introduction of halogen atoms onto the aromatic ring of the benzazepine scaffold is a common strategy to enhance receptor affinity and selectivity. For the related 1,4-benzodiazepinone scaffold, it has been demonstrated that the presence of halogen atoms, particularly at the 7-position, can result in increased affinity for GABA receptors. nih.govresearchgate.net

A prominent example within a closely related benzazepine series is Lorcaserin, which is (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine. researchgate.net The addition of an electron-withdrawing chlorine atom at the 8-position of the aromatic ring is a critical modification that confers high affinity and selectivity for the serotonin (B10506) 5-HT2C receptor. researchgate.net This highlights the significant role that regioselective halogenation plays in modulating the electronic landscape of the aromatic ring to achieve potent and specific receptor engagement. nih.gov

Table 1: Effect of Halogenation on Receptor Affinity of Benzazepine Analogs

Compound Modification Target Receptor Affinity/Selectivity
Lorcaserin 8-Chloro substituent on a 1-methyl-tetrahydro-benzazepine core 5-HT2C High affinity; 100-fold selectivity vs. 5-HT2B, 17-fold vs. 5-HT2A researchgate.net
General 1,4-Benzodiazepinones Halogen at 7-position GABA Receptor Increased receptor affinity nih.govresearchgate.net

The addition of alkyl and alkoxy groups to the benzazepine scaffold can significantly alter its lipophilicity and steric interactions within the receptor binding pocket. In a series of 1-substituted 6-aryl-4H-s-triazolo[4,3-a] nih.govresearchgate.netbenzodiazepines, it was found that electron-donating substituents at the C-1 position, including various alkyl groups, led to interesting central nervous system activity. nih.gov

For the 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, structure-affinity relationship studies aimed at developing imaging agents for the GluN2B subunit of the NMDA receptor were conducted. nih.gov These studies explored various substitutions on the core structure, demonstrating how modifications can tune binding properties for specific targets. For instance, replacing an aromatic ring at the 1-position with alkyl groups was investigated to improve solubility while retaining potency. nih.gov The introduction of a methoxy (B1213986) group onto the aromatic ring can also influence activity, as seen in related heterocyclic structures where such modifications impact metabolic stability and potency. nih.gov

Conformational Factors in Ligand-Receptor Binding

The seven-membered ring of the 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold is not planar and can adopt several low-energy conformations, often described as distorted boat or chair forms. nih.gov The specific conformation adopted by the molecule is a critical determinant of its ability to fit into the complementary shape of a receptor's binding site.

The binding of a ligand to its receptor is a dynamic process, and the conformational flexibility of the benzazepine ring allows it to adapt its shape to achieve an optimal fit. Molecular modeling and simulation studies on related benzodiazepines have identified distinct low-energy conformations that can influence binding orientation. For example, diazepam is known to exist as an equimolar mixture of two primary conformers in solution. researchgate.net The specific orientation of substituents, dictated by the ring's conformation, is crucial for establishing the precise intermolecular interactions required for high-affinity binding.

Rational Design Strategies for Enhanced Target Engagement

Rational drug design leverages the principles of SAR to create novel molecules with improved properties. A key strategy involves identifying a validated pharmacophore and then systematically modifying the scaffold to enhance its interaction with the target.

The development of selective ligands for GABAA receptor subtypes is an area where rational design has been applied. By understanding that the binding pocket for benzodiazepines is located at the interface between the α1 and γ2 subunits, researchers can design modifications that favor interaction with specific amino acid residues present in one subtype over another. clinpgx.org Similarly, the introduction of fluorine atoms or fluoroalkyl substituents into a bioactive molecule is a rational strategy to improve metabolic stability and increase lipophilicity, which can enhance its therapeutic properties. acs.org These design principles allow for the targeted development of compounds with greater potency, selectivity, and improved pharmacokinetic profiles.

Exploration of Analogues and Advanced Benzazepine Scaffolds

Diversification of the Benzazepine Ring System

The inherent flexibility of the benzazepine scaffold allows for significant structural modifications, leading to the creation of related seven-membered heterocyclic systems with distinct properties. Key among these are the benzodiazepines, benzoxazepines, and various polyazepine derivatives, each representing a strategic departure from the parent structure to modulate biological activity.

Benzodiazepines and Benzoxazepines

The introduction of additional heteroatoms into the seven-membered ring of the benzazepine system gives rise to benzodiazepines (containing two nitrogen atoms) and benzoxazepines (containing a nitrogen and an oxygen atom). These modifications significantly alter the electronic and conformational properties of the ring, leading to new pharmacological activities.

Benzodiazepines: The synthesis of 1,5-benzodiazepine derivatives can be achieved through the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or ketones. acs.orgrsc.org For instance, the reaction of o-phenylenediamine (B120857) with various ketones in the presence of a catalytic amount of H-MCM-22 in acetonitrile (B52724) at room temperature provides a versatile method for the synthesis of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines. acs.org While not a direct conversion from a pre-existing benzazepine, this approach highlights a common strategy for creating a related diazepine (B8756704) core. A tandem reduction-reductive amination reaction has also been employed for the synthesis of (±)-4-alkyl-1-benzoyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepines. researchgate.net The pharmacological significance of benzodiazepines is well-established, with compounds like flunitrazepam exhibiting pronounced hypnotic effects alongside sedative, anxiolytic, muscle-relaxing, and anticonvulsant properties. nih.gov

Benzoxazepines: The synthesis of tetrahydro-1,5-benzoxazepines can also be achieved through a tandem reduction-reductive amination reaction. researchgate.net This method involves the catalytic hydrogenation of nitro carbonyl compounds, leading to the formation of the benzoxazepine ring. Additionally, a one-pot multienzyme cascade reaction has been developed for the synthesis of tricyclic benzoxazepines. nih.gov These synthetic strategies demonstrate the accessibility of the benzoxazepine scaffold, which is a structural variant of the 1,4-benzoxazine ring system found in several pharmacologically active compounds. nih.gov

Table 1: Comparison of Benzodiazepine (B76468) and Benzoxazepine Synthesis Methods
ScaffoldSynthetic MethodKey FeaturesReference
1,5-BenzodiazepinesCondensation of o-phenylenediamines and ketonesVersatile, applicable to cyclic and acyclic ketones acs.org
1,5-BenzodiazepinesTandem reduction-reductive aminationLeads to (±)-4-alkyl-1-benzoyl derivatives researchgate.net
1,5-BenzoxazepinesTandem reduction-reductive aminationFormation from nitro carbonyl compounds researchgate.net
Tricyclic BenzoxazepinesOne-pot multienzyme cascadeHeterogeneous biocatalysis approach nih.gov

Triazepines and Other Polyazepines

Further diversification of the benzazepine ring involves the incorporation of three or more nitrogen atoms, leading to triazepines and other polyazepines. These highly nitrogenated systems offer unique hydrogen bonding capabilities and coordination properties, making them of interest in medicinal chemistry.

The synthesis of 1,3,4-benzotriazepin-5-ones can be achieved from the condensation of o-amino benzoyl hydrazide with various aldehydes. cdnsciencepub.com Another approach involves a one-pot reductive cyclization of o-nitrobenzoyl hydrazides with aldehydes or ketones using low-valence titanium. cdnsciencepub.com Furthermore, 1,2,5-benzotriazepines have been synthesized through intramolecular imine formation. These methods provide access to a range of substituted benzotriazepine scaffolds, expanding the chemical space around the core seven-membered ring structure.

Development of Fused Heterocyclic Benzazepine Derivatives

Fusing the benzazepine core with other heterocyclic rings generates novel polycyclic systems with constrained conformations and potentially enhanced biological activities. This strategy has been successfully employed to create benzothienoazepines, fluorenoazepines, and diazepino[1,2-a]benzimidazole derivatives, each with unique structural features and pharmacological profiles.

Benzothienoazepines

The fusion of a thiophene (B33073) ring to the benzazepine system results in benzothienoazepines. These compounds have garnered interest for their potential antiviral properties. A notable synthetic route to 2,3-dihydro-8H-thieno[2,3-d]azepines involves the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene. rsc.org This photochemical approach allows for the construction of the fused azepine ring. Additionally, tetracyclic benzo[f]thieno[3,2-c]azepine derivatives have been prepared via intramolecular N-acyliminium ion cyclization of hydroxylactams with a thiophene ring acting as a π-nucleophile. elsevierpure.com

Table 2: Synthetic Approaches to Benzothienoazepines
ScaffoldSynthetic MethodKey FeaturesReference
2,3-dihydro-8H-thieno[2,3-d]azepinesPhotolysis of 6-azido-2,3-dihydrobenzo[b]thiophenePhotochemical ring expansion rsc.org
benzo[f]thieno[3,2-c]azepinesIntramolecular N-acyliminium ion cyclizationFormation of a tetracyclic system elsevierpure.com

Fluorenoazepines

The integration of a fluorene (B118485) moiety into the benzazepine framework leads to fluorenoazepines. The synthesis of the precursor 9-fluorenone (B1672902) is a key step, which can be efficiently achieved through the air oxidation of 9H-fluorenes in the presence of a base such as potassium hydroxide (B78521) in a suitable solvent like THF or DMSO. rsc.orggoogle.com While direct synthetic routes from 1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine to fluorenoazepines are not extensively documented, the construction of dibenzo[b,f]azepine derivatives provides a conceptual basis. These can be synthesized by reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride with various amines. lew.ro This suggests that similar cyclization strategies starting from appropriately substituted fluorene precursors could yield fluorenoazepine systems.

Diazepino[1,2-a]benzimidazole Derivatives

A significant advancement in the development of fused benzazepine derivatives is the synthesis of the diazepino[1,2-a]benzimidazole scaffold. This system combines the structural features of a benzimidazole (B57391) and a diazepine ring. Novel 2,3,4,5-tetrahydro rsc.orgnih.govdiazepino[1,2-a]benzimidazole derivatives have been obtained through the alkylation of 2,3,4,5-tetrahydro rsc.orgnih.govdiazepino[1,2-a]benzimidazole in its 1H-tautomeric form. These compounds have shown promise as anxiolytic and analgesic agents.

Strategies for Scaffold Rigidification and Conformational Restriction

The inherent flexibility of the seven-membered azepine ring in this compound presents both opportunities and challenges in medicinal chemistry. While flexibility allows the molecule to adopt various conformations to bind with a target receptor, it can also lead to non-selective binding with other receptors and increased entropic penalty upon binding, which can lower affinity. To address this, researchers employ various strategies to rigidify the benzazepine scaffold and restrict its conformation. These strategies aim to lock the molecule into a specific, biologically active conformation, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.

One primary approach involves the creation of additional fused ring systems. By incorporating the benzazepine core into a larger, more rigid polycyclic structure, the conformational freedom of the azepine ring is significantly reduced. An example of this is the synthesis of 6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepines. nih.gov These compounds are conformationally restricted analogues of known dopamine (B1211576) D1 receptor ligands. In this strategy, the fusion of a naphthalene (B1677914) system to the benzazepine core creates a rigid structure where substituents are fixed in specific spatial orientations. Research has shown that analogues with a B/C-trans ring junction, which forces a specific equatorial orientation of the D-ring, possess considerably higher D1 receptor affinity and selectivity compared to the more flexible cis stereoisomers. nih.gov

Another effective rigidification strategy is the formation of a bridged or internally constrained framework. This was demonstrated in the synthesis of a novel 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework from a 1-phenylbenzazepine template. nih.govnih.gov This molecular architecture is created by linking the phenyl ring at the 1-position back to the benzazepine core, resulting in a significantly more rigid structure. Interestingly, this rigidification led to an unexpected shift in pharmacological activity. While the parent compound was a dopamine D1 receptor ligand, the rigidified fluoreno[9,1-cd]azepine analogues showed minimal affinity for dopamine receptors but gained high affinity and selectivity for the 5-HT6 serotonin (B10506) receptor. nih.govnih.gov This highlights how conformational restriction can not only enhance affinity for a known target but also redirect selectivity towards new ones.

A third strategy involves the introduction of an internal bridge across the azepine ring itself. The synthesis of 3,5-methanobenzo[b]azepines creates a bicyclic system from the original monocyclic azepine ring. chemrxiv.org This "methano" bridge effectively locks the seven-membered ring into a fixed conformation, drastically reducing its flexibility. Such sp³-rich, three-dimensional structures are of great interest in modern drug discovery as replacements for flat aromatic scaffolds, often leading to improved physicochemical properties. chemrxiv.org These rigid analogues serve as valuable tools for probing the conformational requirements of receptor binding sites.

The table below summarizes key research findings on the effects of scaffold rigidification on receptor binding affinity.

Original ScaffoldRigidification StrategyResulting ScaffoldKey Finding
1-PhenylbenzazepineBridging/Ring Fusion1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepineLoss of D1 dopamine receptor affinity; gain of high affinity and selectivity for 5-HT6 serotonin receptors. nih.govnih.gov
3-BenzazepineFused Ring System6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepineTrans-fused isomers showed significantly higher D1 receptor affinity and selectivity than flexible cis-isomers. nih.gov
Benzo[b]azepineInternal Methane Bridge3,5-Methanobenzo[b]azepineCreation of a rigid, sp³-rich isostere of quinolones with a defined 3D structure. chemrxiv.org

Role as Pharmaceutical Intermediates and Building Blocks in Complex Molecule Synthesis

The 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold, including its 1-methyl derivative, serves as a crucial pharmaceutical intermediate and a versatile building block for the synthesis of more complex molecules. Its structural and physicochemical properties make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets through modification of its substituent groups.

The utility of the tetrahydrobenzazepine core lies in its semi-rigid, three-dimensional structure which provides a solid foundation for the spatial presentation of various functional groups. researchgate.net Chemists utilize this core to construct libraries of analogue compounds for drug discovery programs. The synthesis of tetrahydro-1,4-benzodiazepin-2-ones, a related and important heterocyclic structure, often relies on streamlined, catalytic asymmetric strategies to generate enantiomerically pure building blocks for further elaboration. chemistryviews.org The principles of these syntheses, which involve creating the seven-membered ring fused to a benzene (B151609) ring, are applicable to the broader class of benzazepines.

A prominent example of the scaffold's role as a building block is in the development of Lorcaserin ((R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine), a selective serotonin 5-HT2C receptor agonist. amazonaws.com The synthesis of Lorcaserin and its analogues starts with the fundamental benzazepine core, which is then elaborated through various chemical reactions to introduce key substituents (like the chloro group at the 8-position) and establish the desired stereochemistry at the 1-position. The core structure is, therefore, the foundational intermediate upon which the final, biologically active compound is built.

Furthermore, the general benzazepine framework is a starting point for creating diverse chemical entities. For instance, it can be a precursor in the multicomponent synthesis of various 1,4-benzodiazepine (B1214927) scaffolds, which are themselves of immense interest in drug design due to their favorable physicochemical properties, such as a low number of rotatable bonds and a compact structure. researchgate.net The ability to readily synthesize the core 2,3,4,5-tetrahydro-1H-benzo[d]azepine structure makes it an invaluable starting material for exploring chemical space and developing new therapeutic agents. cnchemunion.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Complex Benzazepine Structures

The synthesis of benzazepine derivatives, particularly those with complex stereochemistry and substitution patterns, remains an active area of investigation. While numerous methods for the construction of the benzazepine core have been established, the pursuit of more efficient, stereoselective, and environmentally benign synthetic routes is a key objective for future research.

Recent advancements have focused on catalytic systems that enable the construction of chiral benzazepines, which are crucial for enhancing target specificity and reducing off-target effects. For instance, a novel methodology utilizing a palladium catalyst and a new chiral ligand has been reported for the synthesis of chiral benzazepines through an enantioselective C-H activation/cycloaddition reaction. usc.es This approach offers a more efficient and environmentally friendly route to these valuable molecules. usc.es

Future efforts will likely concentrate on the development of cascade reactions and one-pot syntheses to streamline the construction of complex benzazepine frameworks from simple starting materials. rsc.org For example, a catalyst-free dearomative researchgate.netresearchgate.net-rearrangement of o-nitrophenyl alkynes has been shown to produce divergent pathways to either benzazepines or bridged polycycloalkanones, showcasing the potential for high atom-, step-, and redox-economy in synthetic design. nih.gov The exploration of novel catalysts, including those based on earth-abundant metals and organocatalysts, will also be a priority to enhance the sustainability of these synthetic processes.

Table 1: Emerging Synthetic Strategies for Benzazepine Scaffolds

Synthetic ApproachKey FeaturesPotential Advantages
Catalytic Enantioselective C-H ActivationUse of chiral ligands with transition metals (e.g., Palladium) to create stereocenters.High enantioselectivity, reduced synthetic steps. usc.es
Domino and One-Pot ReactionsMultiple bond-forming events occur in a single reaction vessel without isolation of intermediates.Increased efficiency, reduced waste, and cost-effectiveness. rsc.org
Dearomative RearrangementsCatalyst-free methods involving remote oxygen transposition.High atom and step economy, access to diverse polycyclic frameworks. nih.gov
Metal-Free Oxidative Ring ExpansionTandem reaction involving C-H bond functionalization and ring expansion.Avoids the use of toxic heavy metals, mild reaction conditions. researchgate.net

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the study of benzazepine derivatives is set to expand significantly. Advanced computational models offer the potential to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis, thereby accelerating the drug development pipeline.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a compound with its biological activity, have been successfully applied to benzazepine derivatives. nih.gov Future research will likely employ more sophisticated machine learning and artificial intelligence algorithms to develop more accurate and predictive QSAR models. These models will be crucial for screening large virtual libraries of benzazepine analogs to identify promising candidates for synthesis and biological evaluation.

Furthermore, de novo drug design, an approach that generates entirely new molecular structures with desired properties, holds immense promise for the discovery of novel benzazepine-based therapeutics. nih.govresearchgate.net By combining computational design with synthetic feasibility analysis, researchers can create innovative scaffolds that are tailored to specific biological targets. nih.gov The integration of quantum mechanics/molecular mechanics (QM/MM) simulations can provide deeper insights into the binding interactions between benzazepine ligands and their protein targets, guiding the design of more potent and selective molecules. fujitsu.com

Characterization of Novel Molecular Targets and Binding Mechanisms

While benzazepine derivatives are known to interact with a range of biological targets, including dopamine (B1211576) and serotonin (B10506) receptors, a vast landscape of potential molecular interactions remains to be explored. wikipedia.orgnih.gov Future research will focus on identifying and validating novel molecular targets for 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine and its analogs, which could lead to the development of treatments for a wider array of diseases.

High-throughput screening and chemoproteomics approaches will be instrumental in identifying new protein binding partners for benzazepine compounds. Once a novel target is identified, detailed biophysical and structural studies, such as X-ray crystallography and cryo-electron microscopy, will be necessary to elucidate the precise binding mechanism at the atomic level. Understanding these interactions is critical for the rational design of next-generation benzazepine derivatives with improved affinity and selectivity.

A recent study highlighted the potential of multi-target-directed benzazepines in the context of excitotoxicity, where synthesized compounds showed activity against NMDA receptors and inhibited Aβ1-42 aggregation, suggesting potential applications in neurodegenerative diseases. nih.gov Another area of interest is the development of benzazepine derivatives as PARP-1 inhibitors for cancer therapy. nih.gov

Exploration of New Biological Activities in Preclinical Research

The diverse chemical space occupied by benzazepine derivatives suggests that their biological activities are likely to extend beyond their currently known effects. researchgate.netbenthamscience.com Preclinical research will play a pivotal role in uncovering these new therapeutic applications. Systematic screening of benzazepine libraries against a wide range of disease models will be essential for identifying novel bioactivities.

For instance, certain 7,8-dihydroxy-3-benzazepines have demonstrated cytotoxic effects against leukemia cells and the ability to inhibit the multidrug resistance (MDR) P-glycoprotein efflux pump, suggesting potential applications in oncology. nih.govresearchgate.net Other studies have pointed to the potential of benzazepine derivatives in treating skin wounds and as anti-HIV agents. nih.govnih.gov

Future preclinical studies should also investigate the potential of this compound and its analogs in areas such as inflammatory diseases, metabolic disorders, and infectious diseases. A thorough evaluation of the structure-activity relationships for any newly discovered biological effects will be crucial for optimizing the therapeutic potential of these compounds.

Table 2: Investigated Biological Activities of Benzazepine Derivatives

Biological ActivityInvestigated Benzazepine ClassPotential Therapeutic Area
Cytotoxicity7,8-dihydroxy-3-benzazepinesCancer nih.gov
Multidrug Resistance Reversal7,8-dimethoxy-3-benzazepinesCancer nih.gov
Reverse Transcriptase Inhibition7,8-dihydroxy-3-benzazepinesHIV/AIDS nih.gov
Neuroprotection3-methyltetrahydro-3H-benzazepin-2-one derivativesNeurodegenerative Diseases nih.gov
5-HT2C Receptor Agonism3-benzazepine derivativesObesity nih.gov
PARP-1 Inhibition2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivativesCancer nih.gov

Integration of Green Chemistry for Sustainable Benzazepine Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize the environmental impact of drug manufacturing. jddhs.com Future research on the synthesis of this compound and other benzazepines will undoubtedly focus on the development of more sustainable and environmentally friendly processes.

This includes the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. jocpr.com The development of catalytic reactions that can be performed under milder conditions and with higher atom economy will also be a key focus. For example, the use of heterogeneous catalysts, which can be easily recovered and reused, is a promising approach for improving the sustainability of benzazepine synthesis. rsc.org

Furthermore, the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.com The integration of continuous flow chemistry can also contribute to greener synthetic processes by enabling better control over reaction parameters, reducing waste, and improving safety. jddhs.com By embracing the principles of green chemistry, the future synthesis of benzazepine derivatives can be both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves cyclization or multi-step reactions. For example, Grignard reagent addition to intermediates (e.g., pyrrolidine derivatives) in dry THF at 0°C, followed by room-temperature stirring and purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) . Reaction optimization includes controlling stoichiometry (1.5–3.0 equivalents of nucleophiles), solvent polarity, and temperature to minimize side products. Evidence from analogous compounds shows yields ranging from 33% to 71%, depending on substituents and reaction scale .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry and substituent positions. For example, 1H^1H NMR signals between δ 2.5–3.5 ppm indicate methylene protons in the azepine ring .
  • X-ray Crystallography : Used to resolve absolute stereochemistry and ring conformations (e.g., chair or boat structures in fused azepines) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodology :

  • Solubility : Low water solubility but miscible with polar solvents like ethanol or THF. Solubility tests should use UV-Vis spectroscopy or gravimetric analysis .
  • Stability : Susceptible to oxidation; storage under inert atmospheres (N2_2/Ar) in dark, room-temperature conditions is recommended .

Advanced Research Questions

Q. How can molecular modeling and DFT calculations be applied to predict the reactivity or biological activity of this compound?

  • Methodology :

  • Conformational Analysis : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict dipole moments, aiding in understanding interactions with biological targets .
  • Docking Studies : Used to simulate binding affinities to receptors (e.g., serotonin or dopamine receptors) based on structural analogs .
  • ADMET Predictions : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies address contradictions in reported biological activities (e.g., conflicting enzyme inhibition data)?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized assay conditions (e.g., fixed pH, temperature) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects across analogs to isolate key functional groups .

Q. How can experimental design mitigate challenges in synthesizing derivatives with specific stereochemistry?

  • Methodology :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) to control stereochemistry .
  • Asymmetric Catalysis : Employ catalysts like BINAP-metal complexes for enantioselective cyclization .
  • Dynamic Kinetic Resolution : Optimize reaction conditions to favor one enantiomer via reversible intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.